4-Bromonaphthalene-1-sulfonic acid
Overview
Description
4-Bromonaphthalene-1-sulfonic acid is a chemical compound with the molecular formula C10H7BrO3S and a molecular weight of 287.13 g/mol. It is a colorless or light yellow powder used in various fields such as the textile industry, analytical chemistry, and biotechnology.
Mechanism of Action
Target of Action
4-Bromonaphthalene-1-sulfonic acid is a type of sulfonamide, which are known to be competitive antagonists and structural analogues of p-aminobenzoic acid (PABA) in the synthesis of folic acid . The primary targets of this compound are enzymes involved in the synthesis of nucleotides needed for nucleic acid synthesis .
Mode of Action
Sulfonamides, including this compound, function by binding to the active site of an enzyme that catalyzes a reaction with the substrate . This can interfere with the normal metabolic process in two different ways:
- If the resemblance with the metabolite is significant, the antimetabolite can function as a substrate and form a product; however, the product will be unable to function as a substrate for the next step of the metabolic pathway .
Biochemical Pathways
The compound affects the biochemical pathways involved in the synthesis of nucleotides, both purines and pyrimidines, that are needed for synthesis of DNA or RNA . By inhibiting these pathways, the compound can effectively disrupt the growth and proliferation of cells.
Pharmacokinetics
It’s known that sulfonamides in general are well absorbed orally and widely distributed throughout the body . They are metabolized in the liver and excreted in the urine .
Result of Action
The result of the action of this compound is the inhibition of nucleic acid synthesis, which can lead to the cessation of cell growth and proliferation . This makes it a potential candidate for use in antibacterial and anticancer therapies.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, which in turn can influence its absorption and distribution . Additionally, the presence of other substances, such as food or other drugs, can affect its absorption and metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromonaphthalene-1-sulfonic acid typically involves the sulfonation of 4-bromonaphthalene. This process can be carried out using sulfuric acid (H2SO4) as the sulfonating agent. The reaction is usually conducted under controlled temperature conditions to ensure the selective formation of the sulfonic acid group at the desired position on the naphthalene ring .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale sulfonation reactors where 4-bromonaphthalene is treated with sulfuric acid. The reaction mixture is then purified through various techniques such as crystallization or distillation to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: 4-Bromonaphthalene-1-sulfonic acid can undergo several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation Reactions: The sulfonic acid group can be oxidized to form sulfonates.
Reduction Reactions: The bromine atom can be reduced to form naphthalene derivatives
Common Reagents and Conditions:
Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used
Major Products:
Scientific Research Applications
4-Bromonaphthalene-1-sulfonic acid has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of dyes and other organic compounds.
Biology: Employed in biochemical assays and as a reagent in various biological experiments.
Medicine: Investigated for its potential use in pharmaceutical formulations.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
- 4-Chloronaphthalene-1-sulfonic acid
- 4-Iodonaphthalene-1-sulfonic acid
- 4-Fluoronaphthalene-1-sulfonic acid
Comparison: 4-Bromonaphthalene-1-sulfonic acid is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro, iodo, and fluoro analogs. The bromine atom’s size and electronegativity can influence the compound’s chemical behavior, making it suitable for specific applications where other halogenated derivatives may not be as effective .
Properties
IUPAC Name |
4-bromonaphthalene-1-sulfonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrO3S/c11-9-5-6-10(15(12,13)14)8-4-2-1-3-7(8)9/h1-6H,(H,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMJFYNGDSABPQR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2Br)S(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50477324 | |
Record name | 4-Bromonaphthalene-1-sulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50477324 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
162109-20-8 | |
Record name | 4-Bromonaphthalene-1-sulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50477324 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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